molecular formula C16H15BrClN5O4S B610107 PIK-75 Hydrochloride CAS No. 372196-77-5

PIK-75 Hydrochloride

Cat. No. B610107
M. Wt: 488.741
InChI Key: VOUDEIAYNKZQKM-MYHMWQFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIK-75 Hydrochloride is a selective inhibitor of p110α, a type of PI3K . It is a reversible DNA-PK and p110α-selective inhibitor, which inhibits DNA-PK, p110α, and p110γ . It is also known to inhibit the production of PIP 2 and PIP 3 in adipocytes, phosphorylation of Akt, and activation of mTORC1 .


Physical And Chemical Properties Analysis

PIK-75 Hydrochloride has a molecular weight of 488.74 . It is soluble in DMSO to 5 mM . The compound is solid in form .

Scientific Research Applications

PIK-75 Hydrochloride is a selective inhibitor of p110α, a type of phosphoinositide 3-kinases (PI3Ks) which are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has been used in various scientific research fields, particularly in biomedical research. Here are some of its applications:

  • Diabetes Research

    • PIK-75 Hydrochloride has been used in research related to diabetes, specifically in the study of insulin secretion . In one study, it was found that acute inhibition of the PI3K-PDK1-Akt pathway using PIK-75 Hydrochloride potentiated insulin secretion through upregulation of newcomer granule fusions in pancreatic β-cells .
  • Cancer Research

    • In cancer research, particularly breast cancer, PIK-75 Hydrochloride has been found to inhibit cell motility and adhesion in vitro and in vivo . This suggests potential applications in the development of therapeutic strategies for cancer treatment .
  • Inflammation and Immunity

    • PIK-75 Hydrochloride has been used in the study of inflammation and immunity. It has been found to inhibit the production of TNF-α, IL-6, E-selectin, ICAM-1, and VCAM-1, preventing monocyte-endothelial cell adhesion . This suggests potential applications in the treatment of inflammatory diseases .

Safety And Hazards

PIK-75 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDEIAYNKZQKM-MYHMWQFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669843
Record name N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride

CAS RN

1462995-14-7, 372196-77-5
Record name PIK-75 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7GH4IC9PLL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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